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Part 1: Executive Summary & Chemical Identity
CAS 932926-43-7 is a brominated thiophene-amide scaffold. Its utility lies in the orthogonal

reactivity of the bromine handle (for Suzuki/Buchwald couplings) and the amide linker. In mass

spectrometry (LC-MS/MS), this compound exhibits a distinct fragmentation signature driven by

the stability of the piperidine ring and the thiophene acylium ion.
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Property Specification

Systematic Name
(4-Bromothiophen-2-yl)(piperidin-1-

yl)methanone

Molecular Formula C₁₀H₁₂BrNOS

Exact Mass 272.9823 (⁷⁹Br) / 274.9802 (⁸¹Br)

Precursor Ion [M+H]⁺ m/z 274.0 / 276.0 (1:1 Isotopic Ratio)

Core Structure
4-Bromothiophene ring coupled to a Piperidine

via a Carbonyl linker.[1]

Part 2: MS/MS Fragmentation Pathway Analysis
The fragmentation of CAS 932926-43-7 under Electrospray Ionization (ESI+) follows a

predictable pathway governed by amide bond cleavage and charge localization.

Primary Ionization & Isotopic Signature
The presence of a single bromine atom confers a characteristic 1:1 doublet at m/z 274 and

276. This isotopic signature is the primary filter for identifying the parent compound in complex

reaction mixtures.

Major Fragmentation Channels (CID)
Upon Collision-Induced Dissociation (CID), the protonated molecular ion [M+H]⁺ undergoes

two competing cleavage mechanisms:

Pathway A (Charge Retention on Amine):

Mechanism: Protonation of the amide nitrogen followed by inductive cleavage.

Product Ion:m/z 86.1 (Piperidinium ion, [C₅H₁₂N]⁺).

Observation: This is typically the Base Peak (100% relative abundance) due to the high

basicity of the piperidine nitrogen (pKa ~11.2).

Pathway B (Charge Retention on Thiophene Acyl):
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Mechanism: Heterolytic cleavage of the amide bond retaining the positive charge on the

carbonyl carbon.

Product Ion:m/z 189.0 / 191.0 (4-Bromothiophene-2-acylium ion).

Significance: This doublet preserves the bromine isotopic pattern, confirming the halogen's

presence in the core scaffold.

Secondary Fragmentation
Decarbonylation: The acylium ion (m/z 189/191) loses a neutral carbon monoxide (CO, 28

Da) molecule.

Product Ion:m/z 161.0 / 163.0 (4-Bromothienyl cation).

Ring Opening/Debromination: High collision energies may lead to the loss of the bromine

radical (m/z 79/81) or ring fragmentation, yielding the thienyl cation (m/z 83).

Part 3: Comparative Performance Analysis
This section compares CAS 932926-43-7 against its closest structural analogs: the

Regioisomer (5-Bromo) and the Chloro-Analog.

Comparison Table: CAS 932926-43-7 vs. Alternatives
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Feature
Target: 4-Bromo

(CAS 932926-43-7)

Alternative A: 5-

Bromo Isomer

Alternative B:

Chloro-Analog

Precursor Ion [M+H]⁺ m/z 274 / 276 (1:1) m/z 274 / 276 (1:1) m/z 230 / 232 (3:1)

Base Peak

(Fragment)
m/z 86 (Piperidine) m/z 86 (Piperidine) m/z 86 (Piperidine)

Diagnostic Fragment
m/z 189 / 191 (4-Br-

Acylium)

m/z 189 / 191 (5-Br-

Acylium)

m/z 145 / 147 (4-Cl-

Acylium)

Differentiation

Strategy

Retention Time

(Polarity)

Retention Time

(Typically elutes later

due to dipole vector)

Mass Shift (-44 Da) &

Isotope Ratio

Stability (In-Source) High
Moderate (5-position

is more reactive)
High

LOD (Signal-to-Noise) < 1.0 ng/mL < 1.0 ng/mL
< 0.5 ng/mL (Higher

ionization efficiency)

Scientific Insight: Isomer Differentiation
Distinguishing the 4-bromo (Target) from the 5-bromo (Impurity) isomer is critical. While their

MS/MS spectra are nearly identical (isobaric fragments), the 5-bromo isomer typically shows a

higher ratio of the m/z 161 (decarbonylated) fragment relative to the m/z 189 parent acylium

ion. This is due to the electronic resonance stabilization of the cation at the 2-position when the

bromine is at the 5-position (linear conjugation).

Part 4: Experimental Protocol (LC-MS/MS)
This protocol is designed for the quantification of CAS 932926-43-7 in reaction mixtures or

biological matrices.

Methodology
Sample Preparation:

Dissolve 1 mg of CAS 932926-43-7 in 1 mL DMSO (Stock: 1 mg/mL).
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Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

LC Conditions:

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (ESI+):

Source Voltage: 3.5 kV.

Gas Temp: 300°C.

MRM Transitions:

Quantifier: 274.0 → 86.1 (CE: 20 eV).

Qualifier: 274.0 → 189.0 (CE: 15 eV).

Qualifier: 276.0 → 191.0 (Confirmation of Br isotope).

Part 5: Visualization of Fragmentation Pathway
The following diagram illustrates the collision-induced dissociation pathway of CAS 932926-43-

7, highlighting the competition between the piperidine charge retention and the thiophene

acylium formation.
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Caption: ESI+ Fragmentation pathway of CAS 932926-43-7 showing the primary divergence

into the piperidine base peak (m/z 86) and the bromine-containing acylium ion (m/z 189/191).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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